molecular formula C9H7FO4S B2816908 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene CAS No. 2411268-71-6

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene

Cat. No.: B2816908
CAS No.: 2411268-71-6
M. Wt: 230.21
InChI Key: VLFURGPZVODTLF-UHFFFAOYSA-N
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Description

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science. The presence of the fluorosulfonyloxy group in the compound imparts unique reactivity and stability, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene typically involves the introduction of the fluorosulfonyloxy group to a suitable precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the generation of sulfonyl fluorides from different precursors under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, alcohols, and thiols are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.

    Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield functionalized indene derivatives, while coupling reactions produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene involves its interaction with molecular targets through the fluorosulfonyloxy group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modulation of their activity. The specific pathways and targets depend on the context of its application, such as in drug discovery or chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorosulfonyloxy-3-oxo-1,2-dihydroindene is unique due to the presence of both the fluorosulfonyloxy group and the indene core. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and scientific research.

Properties

IUPAC Name

4-fluorosulfonyloxy-3-oxo-1,2-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO4S/c10-15(12,13)14-8-3-1-2-6-4-5-7(11)9(6)8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFURGPZVODTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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